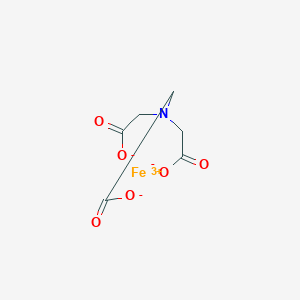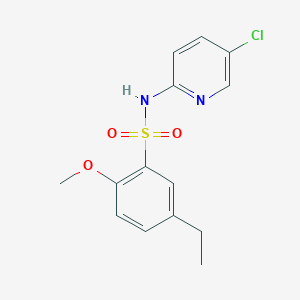
Ferric nitrilotriacetate
Vue d'ensemble
Description
Ferric nitrilotriacetate (Fe-NTA) is a complex of iron and nitrilotriacetic acid (NTA) that has been widely used in biochemical and physiological research. It is a chelating agent that binds to metal ions, making it useful in various applications such as protein purification, enzyme assays, and metal ion detection. In
Mécanisme D'action
Ferric nitrilotriacetate binds to metal ions through its NTA ligand, forming a stable complex. The complex can be used to remove metal ions from solutions or to detect metal ions in biological samples. Ferric nitrilotriacetate has a high affinity for iron, copper, and nickel ions, making it useful in the study of metalloproteins and metalloenzymes.
Biochemical and Physiological Effects:
Ferric nitrilotriacetate has been shown to have both biochemical and physiological effects. It has been used to induce oxidative stress in cells and to study the effects of metal ion toxicity. Ferric nitrilotriacetate has also been shown to induce DNA damage and apoptosis in cells. In addition, Ferric nitrilotriacetate has been used to study the role of metal ions in various physiological processes, such as oxygen transport and electron transfer.
Avantages Et Limitations Des Expériences En Laboratoire
Ferric nitrilotriacetate has several advantages for lab experiments. It is a stable and water-soluble complex that can be easily prepared and purified. Ferric nitrilotriacetate has a high affinity for metal ions, making it useful in the study of metalloproteins and metalloenzymes. However, Ferric nitrilotriacetate has some limitations. It can be toxic to cells at high concentrations and can induce oxidative stress and DNA damage. In addition, Ferric nitrilotriacetate can interfere with some assays, such as assays that use metal ions as cofactors.
Orientations Futures
For the use of Ferric nitrilotriacetate in scientific research include the study of the role of metal ions in disease, the development of new Ferric nitrilotriacetate-based assays, and the use of Ferric nitrilotriacetate in nanotechnology and drug delivery systems.
Applications De Recherche Scientifique
Ferric nitrilotriacetate has been widely used in scientific research as a chelating agent for metal ions. It has been used in protein purification, enzyme assays, and metal ion detection. Ferric nitrilotriacetate has also been used in the study of the role of metal ions in biological systems, such as the role of iron in oxygen transport and the role of copper in electron transfer.
Propriétés
Numéro CAS |
16448-54-7 |
|---|---|
Formule moléculaire |
C6H6FeNO6 |
Poids moléculaire |
243.96 g/mol |
Nom IUPAC |
2-[bis(carboxylatomethyl)amino]acetate;iron(3+) |
InChI |
InChI=1S/C6H9NO6.Fe/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+3/p-3 |
Clé InChI |
FXDLIMJMHVKXAR-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
SMILES canonique |
C(C(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Fe+3] |
Autres numéros CAS |
16448-54-7 |
Synonymes |
FE(III)-NTA Fe-NTA FeNAc3 ferric nitrilotriacetate iron nitrilotriacetate iron nitrilotriacetic acid |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]-3-isopropylbenzenesulfonamide](/img/structure/B230792.png)
![1-[(4,5-Dichloro-2-methylphenyl)sulfonyl]-4-ethylpiperazine](/img/structure/B230795.png)
![1-[(2,5-Diethoxy-4-methylphenyl)sulfonyl]piperidine](/img/structure/B230799.png)






